molecular formula C12H14O4 B13345417 Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13345417
M. Wt: 222.24 g/mol
InChI Key: YVBOWLOUHUYQFS-VHSXEESVSA-N
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Description

Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds or carbenes. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. The strained cyclopropane ring can interact with enzymes or receptors, potentially leading to biological effects. The methoxy groups and carboxylic acid functionality can also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the 2,4-dimethoxyphenyl group.

    2-(2,4-Dimethoxyphenyl)acetic acid: Lacks the cyclopropane ring.

    Phenylcyclopropane-1-carboxylic acid: Lacks the methoxy groups.

Uniqueness

Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-7-3-4-8(11(5-7)16-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)/t9-,10+/m0/s1

InChI Key

YVBOWLOUHUYQFS-VHSXEESVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2C(=O)O)OC

Origin of Product

United States

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